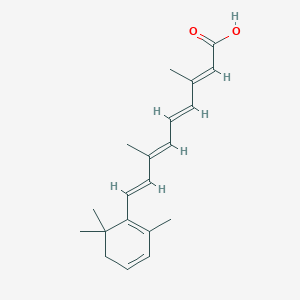

3,4-Didehydroretinoic acid

Beschreibung

RN given refers to parent cpd; structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYESMXTWOAQFET-YCNIQYBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310910 |

Source

|

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4159-20-0 |

Source

|

| Record name | 3,4-Didehydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of 3,4-Didehydroretinoic acid

An In-depth Technical Guide to the Structure and Function of 3,4-Didehydroretinoic Acid

Abstract

This technical guide provides a comprehensive examination of 3,4-Didehydroretinoic acid (ddRA), a significant endogenous retinoid. It delves into the molecule's core structure, physicochemical properties, biosynthesis, and metabolism, contrasting it with its well-known counterpart, all-trans-retinoic acid (atRA). The guide explores its critical biological functions, particularly as a morphogenetic signaling molecule in embryonic development and its role in skin biology. Furthermore, it details authoritative analytical methodologies for its identification and quantification and provides insights into its synthesis and handling for research applications. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, technical understanding of this vital vitamin A metabolite.

Introduction

Retinoids, a class of compounds derived from vitamin A (retinol), are indispensable for a multitude of physiological processes, including vision, immune function, cell differentiation, and embryonic development.[1] The most biologically active and well-studied endogenous retinoid is all-trans-retinoic acid (atRA).[1] However, a parallel pathway involving another potent retinoid, 3,4-Didehydroretinoic acid (ddRA), also known as Vitamin A2 acid, plays a crucial and sometimes distinct role in vertebrate biology.[2][]

ddRA was identified as a novel morphogenetic signal in the chick wing bud, where it was found to be as potent as atRA in inducing digit pattern duplications.[4] This discovery highlighted that the biological signaling attributed to "retinoic acid" could be mediated by more than one active molecule. This guide will dissect the structure of ddRA, elucidating how its unique chemical features influence its biological activity, metabolic fate, and analytical characterization.

Section 1: Molecular Structure and Physicochemical Properties

The defining characteristic of 3,4-Didehydroretinoic acid is its chemical structure, which is closely related to atRA but with a key difference that profoundly impacts its properties.[2]

1.1. Core Structural Components

Like all retinoids, the ddRA molecule consists of three primary domains:

-

A β-ionone Ring: This is a cyclic end group. The critical distinction between ddRA and atRA lies within this ring. ddRA possesses an additional double bond between carbons 3 and 4, creating a cyclohexadiene ring.[2] This "didehydro" feature is the source of its name.

-

A Polyene Chain: A conjugated system of four double bonds connects the ring to the acid group. This chain is responsible for the molecule's characteristic light absorption and its susceptibility to photoisomerization.

-

A Carboxylic Acid Group: This polar terminus is essential for its biological activity, particularly its ability to bind to nuclear receptors.

The IUPAC name for the all-trans isomer is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid.[2][][5]

1.2. Physicochemical Data Summary

The structural attributes of ddRA give rise to its specific chemical and physical properties, which are essential for its handling, analysis, and biological function.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆O₂ | [2][][6] |

| Molecular Weight | 298.42 g/mol | [][6] |

| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid | [2][] |

| CAS Number | 4159-20-0 | [2][][6] |

| Appearance | Yellow Solid | [] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |

| Storage | Store at -86°C under an inert atmosphere | [] |

Section 2: Biosynthesis and Metabolism

The formation and breakdown of ddRA are tightly regulated processes that occur in specific tissues. Understanding this pathway is crucial for appreciating its physiological context.

2.1. Biosynthetic Pathway

ddRA is not directly derived from atRA. Instead, it is generated via a parallel pathway originating from all-trans-retinol (Vitamin A1).[4]

-

Desaturation: The process begins with the conversion of all-trans-retinol to 3,4-didehydroretinol (ddROH or Vitamin A2). This 3,4-desaturation step is catalyzed by the cytochrome P450 enzyme CYP27C1, which is notably expressed in the skin.[7]

-

Oxidation: Similar to the atRA pathway, ddROH is then oxidized to 3,4-didehydroretinal (ddRAL).[8]

-

Final Oxidation: The final, irreversible step is the oxidation of ddRAL to 3,4-Didehydroretinoic acid (ddRA), mediated by retinaldehyde dehydrogenases (RALDHs).[9]

This biosynthetic conversion from retinol has been demonstrated in human skin keratinocytes, identifying them as a principal cell type for ddRA formation.[10]

2.2. Metabolic Stability

A key functional difference arising from the structure of ddRA is its enhanced metabolic stability compared to atRA. The primary catabolic pathway for atRA involves hydroxylation at the 4-position of the β-ionone ring by cytochrome P450 enzymes.[11] However, the presence of the 3,4-double bond in ddRA renders it resistant to this P450-mediated oxidation.[7] This resistance means that ddRA is not readily degraded by the same enzymes that break down atRA, potentially leading to a longer biological half-life and sustained signaling in tissues where it is present.[7] This suggests that the desaturation of retinol to ddROH may be a protective mechanism to maintain levels of active retinoids.[7]

Section 3: Biological Function and Significance

ddRA functions as a potent signaling molecule, with activities that are comparable, but not identical, to atRA.

3.1. Role in Embryonic Development

The most profound evidence for the biological importance of ddRA comes from developmental biology. It was isolated from chick limb buds and shown to be a potent morphogen, capable of inducing dose-dependent duplications of the digit pattern when applied to the anterior margin of the bud.[4][12] This activity is mediated by its function as a ligand for nuclear retinoic acid receptors (RARs), which are ligand-inducible transcription factors that regulate gene expression.[7]

3.2. Nuclear Receptor Activation

Like atRA, ddRA exerts its biological effects by binding to and activating RARs (α, β, γ). Once activated, the RAR forms a heterodimer with a retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. ddRA has been shown to have a similar affinity for RARs as atRA, explaining its equipotent activity in morphogenetic assays.[7]

3.3. Function in Skin

A significant portion of the retinoids found in human skin consists of 3,4-dehydroretinoids.[7] Human epidermal keratinocytes can synthesize 3,4-didehydroretinol from retinol.[10] Exogenous atRA has been shown to regulate the metabolism of these vitamin A2 compounds, decreasing the production of ddRA from its precursors.[13] This suggests a complex feedback mechanism where the levels of different active retinoids are carefully controlled within the skin.

Section 4: Analytical Methodologies and Experimental Protocols

The accurate identification and quantification of ddRA in biological matrices require sensitive and specific analytical techniques. Its structural similarity to other retinoids and its susceptibility to degradation present unique analytical challenges.

4.1. Core Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, coupled with UV detection is a standard method for separating ddRA from atRA and other isomers.[13][14] The extended conjugation in ddRA's ring results in a slight shift in its UV absorption maximum compared to atRA, aiding in its identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and definitive quantification.[15] LC-MS/MS provides high selectivity by monitoring specific precursor-to-product ion transitions, allowing for accurate measurement even in complex biological samples like tissue extracts or serum.[15][16]

4.2. Protocol: Quantification of ddRA by LC-MS/MS

This protocol provides a generalized workflow for the analysis of ddRA in a biological tissue sample.

Causality Statement: All steps involving retinoids must be performed under yellow or red light to prevent light-induced isomerization and degradation, which would compromise the quantitative accuracy of the results.[15]

Methodology:

-

Sample Homogenization:

-

Weigh approximately 20-50 mg of frozen tissue in a pre-chilled glass tube.

-

Add 1 mL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled or synthetic retinoid analog).

-

Homogenize the tissue thoroughly using a mechanical homogenizer until no solid tissue is visible.

-

-

Extraction:

-

Add 2 mL of n-hexane to the homogenate.

-

Vortex vigorously for 2 minutes to extract the retinoids into the organic phase.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Sample Cleanup and Concentration:

-

Carefully transfer the upper hexane layer to a clean glass tube, avoiding the protein interface.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen gas at room temperature.[14]

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) to separate ddRA from other isomers.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[16]

-

Detection: Monitor the specific multiple reaction monitoring (MRM) transition for ddRA. For atRA, this is typically m/z 301 -> 205.[15] A similar fragmentation pattern would be expected for ddRA, though the specific optimal transitions should be determined empirically.

-

Sources

- 1. Retinoic acid - Wikipedia [en.wikipedia.org]

- 2. 3,4-Didehydroretinoic acid | C20H26O2 | CID 447276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isolation of 3,4-didehydroretinoic acid, a novel morphogenetic signal in the chick wing bud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. all-trans-3,4-Didehydro Retinoic Acid | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydroretinal - Wikipedia [en.wikipedia.org]

- 9. Generation of Retinaldehyde for Retinoic Acid Biosynthesis [mdpi.com]

- 10. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new morphogenic metabolite of retinol: 3,4-didehydroretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. all-trans-retinoic acid regulates retinol and 3,4-didehydroretinol metabolism in cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aseancosmetics.org [aseancosmetics.org]

- 15. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Morphogen: A Technical Guide to the Discovery and Significance of 3,4-Didehydroretinoic Acid in Chick Embryos

Abstract

For decades, all-trans-retinoic acid (atRA) was considered the sole biologically active retinoid orchestrating key aspects of vertebrate embryonic development. This paradigm was challenged by the seminal discovery of a novel, potent retinoid in the chick embryo: 3,4-didehydroretinoic acid (ddRA). This guide provides a comprehensive technical overview of the discovery, biosynthesis, and functional characterization of ddRA, a molecule that has reshaped our understanding of retinoid signaling in developmental biology. Tailored for researchers and drug development professionals, this document delves into the causality behind the experimental choices that led to ddRA's identification, details the analytical methodologies for its study, and explores its physiological relevance and mechanism of action within the intricate signaling networks of the developing chick embryo.

Introduction: Beyond the Canon of Retinoic Acid

Vitamin A and its derivatives, the retinoids, are indispensable for a multitude of biological processes, most notably the precise patterning of the embryonic body plan.[1][2] The canonical signaling pathway involves the conversion of dietary retinol (Vitamin A1) into atRA, which then binds to nuclear receptors (RARs and RXRs) to modulate the transcription of target genes, including the crucial Hox gene clusters that specify positional identity.[3]

The chick embryo has long served as a powerful model system for dissecting these developmental mechanisms, particularly in limb morphogenesis.[4][5] Landmark experiments demonstrated that local application of atRA to the anterior margin of the developing limb bud could mimic the effect of the Zone of Polarizing Activity (ZPA), inducing a mirror-image duplication of the digit pattern.[6][7] This led to the hypothesis that atRA itself was the endogenous morphogen produced by the ZPA. However, rigorous quantitative analysis and the search for novel signaling molecules revealed a more complex picture, culminating in the identification of a second key player in the avian retinoid repertoire.

The Discovery: Isolating a Novel Morphogenetic Signal

The quest to identify endogenous morphogens in the chick limb bud led researchers Christina Thaller and Gregor Eichele to perform a series of meticulous experiments. Their work, published in 1990, stands as a landmark in developmental biology.[6][8] The core directive was to fractionate embryonic extracts and test their biological activity by applying them to the anterior limb bud and observing digit duplications.

Experimental Rationale and Workflow

The logic underpinning the discovery was to use a bioassay—the induction of digit duplications—to guide the biochemical purification of the active compound.

-

Tissue Extraction: Large quantities of stage 20-22 chick embryos were homogenized and subjected to organic solvent extraction to isolate lipophilic molecules, including retinoids.

-

Chromatographic Fractionation: The crude extract was then separated using High-Performance Liquid Chromatography (HPLC). This technique separates molecules based on their physicochemical properties, allowing for the isolation of individual compounds.

-

Bioassay-Guided Purification: Each fraction from the HPLC was collected and individually tested for its ability to induce digit duplications in the chick limb bud assay. This iterative process allowed the researchers to pinpoint the specific fraction containing the morphogenetic activity.

-

Spectroscopic Identification: The active compound was rigorously analyzed using UV spectroscopy and mass spectrometry. The spectral data revealed a molecule with a structure similar to atRA but with an additional double bond in the β-ionone ring, identifying it as all-trans-3,4-didehydroretinoic acid (ddRA).[6][9][]

The discovery was pivotal: it demonstrated that the chick embryo contained not one, but at least two endogenous retinoids with potent morphogenetic activity.[6]

Visualization: Discovery Workflow

The following diagram illustrates the bioassay-guided fractionation workflow that led to the isolation of ddRA.

Caption: Bioassay-guided workflow for the isolation of ddRA from chick embryos.

Analytical Methodologies: Quantification and Characterization

The accurate detection and quantification of retinoids in embryonic tissues are challenging due to their low endogenous concentrations and lability to light, heat, and oxygen.[11] Reverse-phase HPLC coupled with UV detection is the foundational technique for retinoid analysis.[12][13]

Protocol: Retinoid Extraction and HPLC Analysis

This protocol is based on the methods developed by Thaller and Eichele and refined in subsequent studies.[12]

Self-Validation and Causality:

-

Antioxidants (BHT): The inclusion of butylated hydroxytoluene (BHT) is critical to prevent oxidative degradation of the retinoids' conjugated double-bond system during extraction.

-

Saponification (Optional but Recommended): A saponification step with ethanolic potassium hydroxide can be included to hydrolyze retinyl esters, simplifying the chromatogram and allowing for the quantification of total retinol. However, this must be done carefully under anaerobic conditions to prevent degradation.

-

Internal Standard: The addition of a known amount of a synthetic retinoid analog (e.g., Acitretin) as an internal standard before extraction is crucial for accurate quantification, as it corrects for losses during sample preparation.

-

UV Detection Wavelength: Detection is typically set around 350 nm, which is near the absorbance maximum for both atRA and ddRA, providing high sensitivity.

Step-by-Step Methodology:

-

Tissue Collection: Dissect embryonic tissues (e.g., limb buds, neural tube) in ice-cold phosphate-buffered saline (PBS) containing antioxidants.

-

Homogenization: Homogenize the tissue sample in a suitable buffer on ice. A portion should be reserved for protein quantification to normalize the retinoid levels.

-

Extraction: Extract the homogenate twice with two volumes of an organic solvent mixture, such as ethyl acetate/methyl acetate (8:1 v/v), containing BHT. Vortex vigorously and centrifuge to separate the phases.

-

Drying: Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen gas in the dark.

-

Reconstitution: Resuspend the dried extract in a small, precise volume of the HPLC mobile phase (e.g., methanol).

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 1% acetic acid in water) and an organic solvent (e.g., acetonitrile/methanol mixture) is typically used to resolve the different retinoid species.[12]

-

Detection: Monitor the eluent with a UV detector at ~350 nm.

-

Quantification: Identify and quantify peaks by comparing their retention times and spectral properties to those of authentic standards (all-trans-retinol, all-trans-retinal, atRA, 3,4-didehydroretinol, and ddRA).

-

More advanced techniques, such as HPLC coupled with tandem mass spectrometry (LC-MS/MS), offer even greater sensitivity and specificity for retinoid analysis, confirming molecular identity and enabling quantification at very low concentrations.[11]

Biosynthesis and Metabolism: The Vitamin A2 Pathway

3,4-Didehydroretinoic acid is the active metabolite of the Vitamin A2 pathway. This pathway runs parallel to the more familiar Vitamin A1 pathway that produces atRA.[14] The key step is the conversion of retinol (Vitamin A1) to 3,4-didehydroretinol (ddROH, or Vitamin A2).

The Desaturation Step

The formation of ddROH from retinol is a critical, and likely rate-limiting, step.[15] While the specific enzyme responsible for this 3,4-desaturation in the chick embryo is not definitively characterized, studies in human skin have identified Cytochrome P450 27C1 (CYP27C1) as a retinoid 3,4-desaturase.[16] It is plausible that an avian ortholog performs this function. This conversion is considered irreversible.[14]

Oxidation to ddRA

Once formed, ddROH is oxidized to ddRA in a two-step process analogous to the synthesis of atRA:

-

ddROH → 3,4-didehydroretinal (ddRAL): This reversible oxidation is catalyzed by retinol dehydrogenases (RDHs) or alcohol dehydrogenases (ADHs).[17][18][19]

-

ddRAL → ddRA: This irreversible step is catalyzed by retinaldehyde dehydrogenases (RALDHs).[17][20] The spatial and temporal expression patterns of RALDH enzymes are critical for establishing localized sources of active retinoids in the embryo.[2]

Visualization: Retinoid Biosynthetic Pathways

This diagram outlines the parallel pathways for the synthesis of atRA and ddRA.

Caption: Parallel biosynthetic pathways of atRA and ddRA from retinol.

Functional Significance in Embryonic Development

The discovery of ddRA raised a critical question: does it have a distinct role, or does it simply augment the function of atRA? Evidence suggests that while their mechanisms are similar, their presence and distribution are key to understanding avian development.

Equipotency and Receptor Binding

Studies have shown that ddRA is essentially equipotent to atRA in its biological activity. It can induce digit duplications with similar efficacy and supports the survival and differentiation of chick sympathetic neurons just as effectively as atRA.[6][21] This functional equivalence is rooted in its ability to bind to and activate nuclear retinoid receptors. Both atRA and ddRA bind with high affinity to chick RARβ2, demonstrating that the cellular machinery for retinoid signaling recognizes both ligands.[21]

A Dominant Role in Avian Embryos

While functionally similar, the relative abundance of ddRA suggests it is the major active retinoid in many tissues of the chick embryo.[12] HPLC analysis of various embryonic tissues, such as the limb bud and neural tube, has revealed that ddRA is the most prevalent form of retinoic acid.[12][22] For instance, in the stage 20/21 limb bud, the posterior half—which contains the ZPA—synthesizes ddRA at a higher rate than the anterior half.[22] This spatial distribution strongly supports its role as an endogenous signaling molecule in limb patterning.

Data Summary: Retinoid Distribution

The following table summarizes representative findings on the distribution of retinoids in different chick embryonic tissues, highlighting the prevalence of ddRA.

| Tissue (Stage 24) | all-trans-Retinoic Acid (atRA) | 3,4-Didehydroretinoic Acid (ddRA) | Total RA (atRA + ddRA) | Reference |

| Neural Tube | Present | High Levels | 29-fold higher than Heart | [12] |

| Somites | Low Levels | High Levels | High | [12] |

| Heart | Very Small Amount | Not Detected | Very Low | [12] |

| Limb Bud (Stage 20/21) | Present | Major Active Retinoid | High (Posterior > Anterior) | [22] |

Interaction with Other Signaling Pathways

Retinoid signaling does not occur in isolation. In the limb bud, the synthesis of ddRA is required for the expression of Sonic hedgehog (Shh) in the ZPA.[22] Inhibition of retinoid synthesis leads to a loss of Shh expression, which can be rescued by the application of RA.[7][22] This places ddRA/atRA signaling upstream of the Shh pathway, which is a primary organizer of the anteroposterior limb axis. Furthermore, RA signaling acts in concert with Fibroblast Growth Factors (FGFs) to initiate limb bud outgrowth.[23][24]

Visualization: Signaling Pathway in Limb Patterning

This diagram shows the relationship between ddRA and other key signaling molecules during limb development.

Caption: Role of ddRA in the Shh signaling pathway for limb patterning.

Conclusion and Future Directions

The discovery of 3,4-didehydroretinoic acid in the chick embryo was a transformative event, demonstrating that the biological activity of Vitamin A in development is not mediated by a single molecule. In avian species, ddRA is a, if not the, primary endogenous retinoid morphogen. Its biosynthesis via a parallel Vitamin A2 pathway and its equipotent function to atRA highlight a fascinating example of molecular redundancy and species-specific metabolic strategies.

For researchers and drug development professionals, this knowledge has several implications:

-

Model System Specificity: When using the chick embryo as a model, it is crucial to consider the role of ddRA. Assays and inhibitor studies must account for the presence and synthesis of both atRA and ddRA.

-

Therapeutic Potential: The metabolic stability of retinoids is a key factor in drug design. The 3,4-desaturation step may confer different metabolic properties. For instance, ddRA appears to be more resistant to P450-mediated catabolism than atRA, which could be a desirable trait for therapeutic retinoids.[16]

-

Comparative Biology: The apparent absence or low levels of ddRA in mammalian embryos raises intriguing evolutionary questions about why different vertebrate classes utilize different primary retinoid signals.

Future research will likely focus on definitively identifying the avian retinoid desaturase, further mapping the precise spatio-temporal distribution of ddRA versus atRA throughout development, and exploring whether these two molecules have any subtly distinct, non-overlapping functions that have yet to be discovered. The story of ddRA serves as a powerful reminder that even in well-studied biological systems, novel discoveries can redefine our fundamental understanding.

References

-

Repa, J.J., Plum, L.A., Tadikonda, P.K., & Clagett-Dame, M. (1996). All-trans 3,4-didehydroretinoic acid equals all-trans retinoic acid in support of chick neuronal development. FASEB Journal, 10(9), 1078-84. [Link]

-

Stratford, T., Horton, C., & Maden, M. (1996). Retinoic acid is required for the initiation of outgrowth in the chick limb bud. Current Biology, 6(9), 1124-1133. [Link]

-

Maden, M., et al. (1998). The distribution of endogenous retinoic acid in the chick embryo: implications for developmental mechanisms. Development, 125(21), 4133-4144. [Link]

-

Kane, M.A., & Napoli, J.L. (2010). HPLC/MS(N) analysis of retinoids. Methods in Molecular Biology, 648, 61-76. [Link]

-

Lee, Y.S., & Shih, T.W. (1995). Two different enzymes are primarily responsible for retinoic acid synthesis in rabbit liver cytosol. The International Journal of Biochemistry and Cell Biology, 27(5), 505-511. [Link]

-

Törmä, H., & Vahlquist, A. (1992). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. Biochimica et Biophysica Acta, 1126(3), 257-263. [Link]

-

Thaller, C., & Eichele, G. (1990). Isolation of 3,4-didehydroretinoic acid, a novel morphogenetic signal in the chick wing bud. Nature, 345(6278), 815-819. [Link]

-

Helms, J.A., Kim, C.H., Eichele, G., & Thaller, C. (1996). Retinoic acid signaling is required during early chick limb development. Development, 122(5), 1385-1394. [Link]

-

Schmidt, K., et al. (2003). Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC. Journal of Animal Physiology and Animal Nutrition, 87(9-10), 366-379. [Link]

-

Duester, G. (2008). Retinoic Acid Synthesis and Signaling during Early Organogenesis. Cell, 134(6), 921-931. [Link]

-

Cunningham, T.J., & Duester, G. (2020). The Role of Retinoic Acid in Establishing the Early Limb Bud. Journal of Developmental Biology, 8(1), 3. [Link]

-

Duester, G. (2021). Role of Retinoic Acid Signaling, FGF Signaling and Meis Genes in Control of Limb Development. Journal of Developmental Biology, 9(1), 4. [Link]

-

Kedishvili, N.Y. (2013). Enzymology of retinoic acid biosynthesis and degradation. Journal of Lipid Research, 54(7), 1744-1760. [Link]

-

Kedishvili, N.Y. (2013). Enzymology of retinoic acid biosynthesis and degradation. Journal of Lipid Research, 54(7), 1744-60. [Link]

-

Tickle, C., & Eichele, G. (1991). Retinoic acid and chick limb bud development. Developmental Biology, Supplement 1, 113-121. [Link]

-

Parés, X., et al. (2008). Retinoic Acid Synthesis and Degradation. In: The Biochemistry of Retinoid Signaling II. Subcellular Biochemistry, vol 45. Springer, Dordrecht. [Link]

-

Zile, M.H. (2004). Vitamin A requirement for early cardiovascular morphogenesis specification in the vertebrate embryo: insights from the avian embryo. Experimental Biology and Medicine, 229(7), 598-606. [Link]

-

Sandell, L.L., & Duester, G. (2019). Enzymatic Metabolism of Vitamin A in Developing Vertebrate Embryos. Nutrients, 11(11), 2697. [Link]

-

PubChem. (n.d.). 3,4-Didehydroretinoic acid. National Center for Biotechnology Information. [Link]

-

Randolph, R.K., & Simon, M. (1995). all-trans-retinoic acid regulates retinol and 3,4-didehydroretinol metabolism in cultured human epidermal keratinocytes. Journal of Investigative Dermatology, 105(4), 582-587. [Link]

-

Goswami, B.C., & Barua, A.B. (1986). Metabolism of dehydroretinyl ester in White Leghorn chicks. British Journal of Nutrition, 55(2), 379-385. [Link]

-

Törmä, H., et al. (1994). The metabolism of vitamin A to 3,4-didehydroretinol can be demonstrated in human keratinocytes, melanoma cells and HeLa cells, and is correlated to cellular retinoid-binding protein expression. Biochimica et Biophysica Acta, 1224(3), 543-550. [Link]

-

Gu, C., et al. (2021). 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. The Journal of Steroid Biochemistry and Molecular Biology, 211, 105908. [Link]

-

Sirbu, I.O., et al. (2009). Retinoic acid is a negative physiological regulator of N-cadherin during early avian heart morphogenesis. Development, Growth & Differentiation, 51(9), 753-767. [Link]

-

Diez del Corral, R., et al. (2004). Retinoic acid and the control of dorsoventral patterning in the avian spinal cord. Developmental Biology, 270(1), 14-29. [Link]

-

Törmä, H., & Vahlquist, A. (1985). Biosynthesis of 3-dehydroretinol (vitamin A2) from all-trans-retinol (vitamin A1) in human epidermis. Journal of Investigative Dermatology, 85(6), 498-500. [Link]

-

Anonymous. (1991). A new morphogenic metabolite of retinol: 3,4-didehydroretinoic acid. Nutrition Reviews, 49(1), 22-24. [Link]

-

Goswami, B.C., & Barua, A.B. (1986). Metabolism of dehydroretinyl ester in white leghorn chicks. British Journal of Nutrition, 55(2), 379-385. [Link]

-

Kedishvili, N.Y. (2016). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. Nutrients, 8(6), 332. [Link]

-

Rhinn, M., & Dollé, P. (2012). Retinoic acid synthesis and functions in early embryonic development. Development, 139(18), 3167-3178. [Link]

-

Napoli, J.L. (2000). Retinoids in Embryonal Development. Physiological Reviews, 80(3), 1141-1185. [Link]

-

Démarchez, M., et al. (1988). Use of the chick embryo for pharmacological screening of retinoids. Skin Pharmacology, 1(2), 122-127. [Link]

-

Duester, G. (2017). Retinoic acid, RARs and early development. WIREs Developmental Biology, 6(1), e251. [Link]

-

McCaffery, P., et al. (1996). Retinoic Acid Synthesis in the Developing Chick Retina. Journal of Neuroscience, 16(22), 7322-7333. [Link]

-

de Oliveira, J.E., et al. (2014). Chicken embryo development: metabolic and morphological basis for in ovo feeding technology. Brazilian Journal of Poultry Science, 16(2). [Link]

-

Repa, J.J., et al. (1996). All-trans 3,4-didehydroretinoic acid equals all-trans retinoic acid in support of chick neuronal development. The FASEB Journal. [Link]

Sources

- 1. Vitamin a requirement for early cardiovascular morphogenesis specification in the vertebrate embryo: insights from the avian embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Retinoic acid, RARs and early development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic acid and chick limb bud development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of the chick embryo for pharmacological screening of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of 3,4-didehydroretinoic acid, a novel morphogenetic signal in the chick wing bud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoic acid signaling is required during early chick limb development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new morphogenic metabolite of retinol: 3,4-didehydroretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-Didehydroretinoic acid | C20H26O2 | CID 447276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. all-trans-retinoic acid regulates retinol and 3,4-didehydroretinol metabolism in cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The metabolism of vitamin A to 3,4-didehydroretinol can be demonstrated in human keratinocytes, melanoma cells and HeLa cells, and is correlated to cellular retinoid-binding protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Retinoic Acid Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Retinoic acid synthesis and functions in early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. All-trans 3,4-didehydroretinoic acid equals all-trans retinoic acid in support of chick neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Retinoic acid is required for the initiation of outgrowth in the chick limb bud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Role of Retinoic Acid Signaling, FGF Signaling and Meis Genes in Control of Limb Development [mdpi.com]

An In-depth Technical Guide to the Endogenous Function of 3,4-Didehydroretinoic Acid in Skin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Didehydroretinoic acid (ddRA) is a naturally occurring analogue of all-trans retinoic acid (atRA) found endogenously within human skin. While structurally similar to atRA, the canonical active form of Vitamin A, ddRA possesses a unique metabolic profile and distinct physiological significance. This guide provides a comprehensive technical overview of the biosynthesis, mechanism of action, and functional role of ddRA in skin biology. We will explore its regulation, its implications in dermatological pathophysiology, and the analytical methodologies required for its study. This document serves as a foundational resource for researchers investigating retinoid signaling and for professionals engaged in the development of novel dermatological therapies.

Introduction: A Second Endogenous Retinoic Acid in the Skin

The biological effects of Vitamin A in the skin have long been attributed to the actions of all-trans retinoic acid (atRA).[1] atRA is a potent signaling molecule that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis, primarily through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] However, the retinoid landscape in the skin is more complex than previously appreciated. A significant portion of the retinoid pool in the human epidermis, approximately one-quarter, exists in a 3,4-desaturated form.[3] The principal active metabolite of this parallel pathway is 3,4-didehydroretinoic acid (ddRA), a molecule first identified as a potent morphogen.[4]

Functionally, ddRA exhibits biological activities and receptor affinities comparable to atRA, yet it possesses a critical distinction: remarkable resistance to catabolism by the cytochrome P450 (P450) enzymes that rapidly degrade atRA.[3][5] This metabolic stability suggests that the 3,4-desaturation pathway may serve as a crucial mechanism to sustain active retinoid signaling in the epidermis. This guide will dissect the current understanding of ddRA, from its cellular origins to its potential as a therapeutic target.

The Biosynthetic Pathway of ddRA in Keratinocytes

The synthesis of ddRA in the skin is a specialized process primarily localized within epidermal keratinocytes.[6][7] This localization is a key point of distinction, as the requisite enzymatic machinery is not significantly active in other cutaneous cell types like melanocytes or dermal fibroblasts.[7][8] The pathway begins with retinol (Vitamin A1) and proceeds through a unique desaturation step.

The Critical Desaturation Step

The central event in forming the "Vitamin A2" series of retinoids is the introduction of a double bond at the 3,4 position of the β-ionone ring of retinol.

-

Precursor: All-trans-retinol is taken up by keratinocytes from the surrounding medium.[9]

-

Key Enzyme: Cytochrome P450 27C1 (CYP27C1), a mitochondrial enzyme expressed in the skin, catalyzes the 3,4-desaturation of all-trans-retinol to produce 3,4-didehydroretinol (ddROH).[3]

-

Product: ddROH is the primary neutral metabolite of retinol in cultured human keratinocytes and serves as the direct precursor for ddRA.[6][8] Studies have shown that after 48 hours of incubation, 25-30% of cell-bound retinol is converted to ddROH, which is predominantly found in its esterified form for storage.[8][9]

Oxidation to the Active Form

Following its synthesis, ddROH is oxidized to ddRA in a two-step process analogous to the conversion of retinol to atRA.

-

ddROH to 3,4-didehydroretinal (ddRAL): This conversion is catalyzed by retinol dehydrogenases (RDHs). The enzyme RoDH-4, present in the skin, has been shown to oxidize ddROH to its corresponding aldehyde, ddRAL.[10]

-

ddRAL to ddRA: This irreversible step is mediated by retinaldehyde dehydrogenases (RALDHs), such as ALDH1A1, 1A2, and 1A3, which are known to be responsible for the synthesis of atRA.[11]

The entire biosynthetic cascade is tightly regulated by cellular differentiation status and the local retinoid concentration. For instance, the synthesis of ddROH is significantly higher in undifferentiated keratinocytes from the basal and spinous layers of the epidermis.[12]

Caption: Biosynthesis of ddRA from retinol in keratinocytes.

Mechanism of Action: Nuclear Receptor Activation

Like atRA, ddRA functions as a ligand-dependent transcription factor activator. Its biological effects are mediated by binding to and activating the RAR and RXR families of nuclear receptors.

-

Cellular Uptake and Transport: Once synthesized, ddRA is chaperoned within the cytoplasm by cellular retinoic acid-binding proteins (CRABPs), with CRABP-II being the more abundant isoform in the skin.[1]

-

Nuclear Translocation: The CRABP-ddRA complex translocates to the nucleus.

-

Receptor Binding and Dimerization: ddRA binds to RARs (α, β, γ), causing a conformational change that promotes the heterodimerization of RAR with an RXR partner. Studies confirm that ddRA has an affinity for these receptors similar to that of atRA.[3]

-

DNA Binding and Transcriptional Regulation: The activated RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3] This binding event recruits co-activator proteins and initiates the transcription of genes involved in regulating key cellular functions.

In the absence of a ligand, the RAR/RXR heterodimer is typically bound to RAREs along with co-repressor complexes, actively silencing gene expression.[13] Ligand binding displaces these co-repressors and recruits co-activators, thus switching the complex from a transcriptional repressor to an activator.

Caption: Nuclear receptor-mediated mechanism of action of ddRA.

Physiological Functions and Metabolic Regulation

The functional outputs of ddRA signaling are largely congruent with those of atRA, focusing on the tight regulation of epidermal homeostasis. However, its unique metabolic stability provides a distinct advantage in maintaining these functions.

Regulation of Keratinocyte Function

-

Differentiation: Both ddRA and atRA are potent inhibitors of keratinization. At a concentration of 100 nM, both retinoids effectively inhibit the process in reconstructed skin models.[5] They also inhibit the production of transglutaminase, a key enzyme in the terminal differentiation of keratinocytes, with a 50% inhibition observed at approximately 20 nM for both compounds.[5]

-

Proliferation: Retinoid signaling is a critical regulator of keratinocyte proliferation.[14] While physiological levels of retinoids generally inhibit the proliferation of basal keratinocytes, pharmacological doses can induce a hyperproliferative state.[14] This latter effect is mediated by RARγ/RXRα heterodimers in suprabasal keratinocytes, which generate a paracrine signal to stimulate the proliferation of the underlying basal cells.[15]

The Advantage of Metabolic Resistance

A defining feature of ddRA is its resistance to P450-mediated catabolism. While atRA is rapidly hydroxylated and inactivated by enzymes like CYP26A1, CYP3A4, and CYP2C8, ddRA is not readily oxidized by these microsomal enzymes.[3][16][17]

This finding supports the hypothesis that the 3,4-desaturation of retinoids by CYP27C1 is a protective mechanism.[3] By converting retinol into a precursor for a metabolically stable active retinoid, the skin can maintain a persistent pool of functional retinoids, ensuring sustained signaling even when atRA levels might fluctuate due to rapid degradation.

Regulatory Feedback Loops

The metabolism of ddRA is also subject to feedback regulation by atRA. Treatment of keratinocytes with nanomolar concentrations of atRA leads to a decrease in the cellular concentration of ddRA.[18] This is achieved by reducing the utilization of stored 3,4-didehydroretinyl esters, thereby limiting the substrate available for ddRA synthesis.[18] This suggests a sophisticated homeostatic mechanism where the two parallel pathways can cross-regulate to maintain appropriate overall retinoid activity.

| Feature | 3,4-Didehydroretinoic Acid (ddRA) | All-trans Retinoic Acid (atRA) |

| Primary Site of Synthesis | Epidermal Keratinocytes[7] | Multiple tissues, including skin[1] |

| Key Biosynthetic Enzyme | CYP27C1 (for precursor desaturation)[3] | RALDHs (for final oxidation)[11] |

| Receptor Binding | Binds to RARs and RXRs[3] | Binds to RARs and RXRs[2] |

| Biological Potency | Similar to atRA in inhibiting keratinization[5] | Potent regulator of cell function[1] |

| Metabolic Stability | High; resistant to P450-mediated oxidation[3] | Low; rapidly catabolized by CYP26 enzymes[17] |

Role in Skin Pathophysiology

Given the central role of retinoids in skin health, dysregulation of the ddRA pathway is implicated in various dermatological conditions.

-

Keratinizing Disorders: The concentration of ddROH, the precursor to ddRA, is altered in various keratinizing disorders.[12] This suggests that aberrant ddRA signaling could contribute to diseases characterized by abnormal epidermal differentiation.

-

Psoriasis: Psoriasis is a chronic inflammatory disease marked by keratinocyte hyperproliferation and aberrant differentiation.[1] Synthetic retinoids, such as acitretin and tazarotene, are standard treatments that work by slowing skin cell growth and reducing inflammation, highlighting the therapeutic potential of modulating retinoid pathways.[19][20][21] The sustained action of endogenous ddRA could be a key factor in normal epidermal turnover, a process that is dramatically accelerated in psoriatic lesions.

-

Skin Cancers: Increased concentrations of ddROH have been observed in squamous cell carcinoma and keratoacanthoma.[22] Retinoids are known to suppress skin carcinogenesis through their effects on proliferation and differentiation, and are used in the prevention and treatment of certain skin cancers.[14] The role of ddRA in this context is an active area of investigation.

Methodologies for the Study of ddRA in Skin

Accurate investigation of ddRA requires robust analytical techniques capable of separating and quantifying this specific retinoid from a complex biological matrix. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard.[23]

Protocol: Quantification of ddRA in Human Keratinocytes using HPLC-MS/MS

This protocol provides a validated workflow for the extraction and analysis of ddRA from cultured human epidermal keratinocytes.

1. Materials and Reagents:

-

Cultured human epidermal keratinocytes

-

HPLC-grade methanol, acetonitrile, water

-

Formic acid, analytical grade

-

Internal Standard (e.g., a stable isotope-labeled retinoic acid)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifugal evaporator

2. Cell Culture and Harvesting:

-

Culture human keratinocytes to confluence under desired experimental conditions (e.g., with or without retinol supplementation).

-

Wash the cell monolayer twice with ice-cold PBS to remove media components.

-

Scrape cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

3. Retinoid Extraction (Liquid-Liquid Extraction):

-

Causality: Retinoids are lipophilic and must be extracted from the aqueous cellular environment into an organic solvent. All steps should be performed under yellow light to prevent photoisomerization.

-

Resuspend the cell pellet in 100 µL of water.

-

Add the internal standard solution.

-

Add 500 µL of methanol to precipitate proteins and release intracellular retinoids. Vortex vigorously for 1 minute.

-

Add 500 µL of hexane (or another suitable organic solvent) to extract the retinoids. Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction step on the aqueous layer to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.

4. HPLC-MS/MS Analysis:

-

Self-Validation: The use of a C18 column provides robust separation based on hydrophobicity, while MS/MS detection in Multiple Reaction Monitoring (MRM) mode ensures high specificity and sensitivity.[23][24]

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Perform a gradient elution, for example, starting with 70% mobile phase B (acetonitrile with 0.1% formic acid) and ramping up to 95% over 15 minutes, to separate ddRA from other retinoids and matrix components.

-

The eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detect ddRA using specific MRM transitions (precursor ion → product ion), which must be determined empirically using an authentic ddRA standard.

Caption: Experimental workflow for ddRA quantification.

Future Directions and Therapeutic Potential

The existence of a parallel, metabolically stable retinoid signaling pathway in the skin opens up new avenues for research and therapeutic development.

-

Selective Modulation: Could enzymes in the ddRA pathway, such as CYP27C1, be targeted to selectively increase or decrease endogenous ddRA levels? Modulating CYP27C1 could offer a more nuanced approach to treating retinoid-responsive skin disorders than the global application of synthetic retinoids.

-

ddRA as a Therapeutic: Given its high activity and metabolic stability, could ddRA itself or a stabilized synthetic analogue be a superior topical therapeutic compared to atRA? Its resistance to degradation might allow for lower effective doses and reduced irritation.

-

Role in Aging: The role of ddRA in skin aging is unknown. As atRA levels and CRABP-II expression decline with age, understanding how the ddRA pathway is affected could provide new insights into the aging process and potential interventions.[1]

Conclusion

3,4-Didehydroretinoic acid is not merely a structural variant of atRA but a key endogenous signaling molecule in the human epidermis with a distinct and vital role. Synthesized predominantly by keratinocytes, it activates the same nuclear receptor pathways as atRA to regulate epidermal proliferation and differentiation. Its defining characteristic—resistance to P450-mediated catabolism—positions it as a stable and persistent source of retinoid activity. This metabolic stability suggests that the 3,4-desaturation pathway is a fundamental mechanism for maintaining skin homeostasis. A deeper understanding of ddRA's function and regulation will undoubtedly uncover novel therapeutic strategies for a wide range of dermatological diseases, from psoriasis to skin cancer and aging.

References

- Rollman, O., & Vahlquist, A. (1993). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture.

- Rollman, O., & Vahlquist, A. (1993). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture.

- Rollman, O. (2014). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture.

- Rollman, O., & Vahlquist, A. (1993). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture.

-

Randolph, R. K., & Simon, M. (1996). all-trans-retinoic acid regulates retinol and 3,4-didehydroretinol metabolism in cultured human epidermal keratinocytes. Journal of Investigative Dermatology. [Link]

- Torma, H., & Vahlquist, A. (1994).

-

Torma, H., & Vahlquist, A. (1994). Retinol uptake and metabolism to 3,4-didehydroretinol in human keratinocytes at various stages of differentiation. Journal of Investigative Dermatology. [Link]

-

Torma, H., et al. (2001). 13-cis-retinoic acid competitively inhibits 3 alpha-hydroxysteroid oxidation by retinol dehydrogenase RoDH-4: a mechanism for its anti-androgenic effects in sebaceous glands? Journal of Investigative Dermatology. [Link]

- Niles, R. M. (2022). The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review.

- Vahlquist, A., et al. (1996). Increased Concentrations of 3,4-Didehydroretinol and Retinoic Acid-Binding Protein (CRABPII) in Human Squamous Cell Carcinoma and Keratoacanthoma But Not in Basal Cell Carcinoma of the Skin.

-

Chen, G., & Rettie, A. E. (2004). Human cytochrome P-450 metabolism of retinals to retinoic acids. Molecular Pharmacology. [Link]

- Duester, G. (2018). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. Nutrients.

- Lee, J., et al. (2018). 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. The Journal of Lipid Research.

-

American Academy of Dermatology. (n.d.). Psoriasis treatment: Oral retinoids. American Academy of Dermatology Association. [Link]

-

Chapellier, B., et al. (2002). Physiological and retinoid-induced proliferations of epidermis basal keratinocytes are differently controlled. The EMBO Journal. [Link]

-

Zasada, M., & Budzisz, E. (2020). Retinoic Acid and Its Derivatives in Skin. Cells. [Link]

-

Thatcher, J. E., & Isoherranen, N. (2009). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. The Journal of Biological Chemistry. [Link]

-

Thaller, C., & Eichele, G. (1991). A new morphogenic metabolite of retinol: 3,4-didehydroretinoic acid. Nutrition Reviews. [Link]

-

Psoriasis and Psoriatic Arthritis Alliance (PAPAA). (n.d.). Retinoids. PAPAA. [Link]

-

Griffiths, C. E., et al. (1993). Mechanisms of action of retinoic acid in skin repair. British Journal of Dermatology. [Link]

-

Wang, S., et al. (2021). Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. Molecules. [Link]

-

Isoherranen, N., & Thatcher, J. E. (2012). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. British Journal of Pharmacology. [Link]

-

Johnson, A. (2021). Can retinoids be useful for treating psoriasis? Medical News Today. [Link]

-

Schmitt, J. V., & Uter, W. (2015). Retinoid treatment of skin diseases. European Journal of Dermatology. [Link]

-

Kumar, A., et al. (2023). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences. [Link]

- Rahayu, A. S., et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. International Journal of Pharmaceutical and Clinical Research.

-

Szymański, Ł., et al. (2020). Retinoic Acid and Its Derivatives in Skin. Cells. [Link]

Sources

- 1. Retinoic Acid and Its Derivatives in Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoid treatment of skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new morphogenic metabolite of retinol: 3,4-didehydroretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. episkin.com [episkin.com]

- 6. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. | Semantic Scholar [semanticscholar.org]

- 8. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-EPMC1134419 - Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. - OmicsDI [omicsdi.org]

- 10. 13-cis-retinoic acid competitively inhibits 3 alpha-hydroxysteroid oxidation by retinol dehydrogenase RoDH-4: a mechanism for its anti-androgenic effects in sebaceous glands? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Retinol uptake and metabolism to 3,4-didehydroretinol in human keratinocytes at various stages of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Physiological and retinoid-induced proliferations of epidermis basal keratinocytes are differently controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. all-trans-retinoic acid regulates retinol and 3,4-didehydroretinol metabolism in cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Psoriasis treatment: Oral retinoids [aad.org]

- 20. papaa.org [papaa.org]

- 21. Can retinoids be useful for treating psoriasis? [medicalnewstoday.com]

- 22. Psoriasis and vitamin A [ouci.dntb.gov.ua]

- 23. jpps.ukaazpublications.com [jpps.ukaazpublications.com]

- 24. japsonline.com [japsonline.com]

The Unseen Regulator: A Technical Guide to the Mechanism of Action of 3,4-Didehydroretinoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of 3,4-didehydroretinoic acid (ddRA), a naturally occurring retinoid with distinct properties from the more extensively studied all-trans-retinoic acid (atRA). We will delve into its metabolic pathway, interactions with nuclear receptors, and the consequent regulation of gene expression that dictates its physiological functions.

Introduction: Beyond All-Trans-Retinoic Acid

Vitamin A and its derivatives, the retinoids, are indispensable for a multitude of biological processes, including embryonic development, vision, immune function, and epithelial tissue maintenance.[1][2][3] For decades, all-trans-retinoic acid (atRA) has been considered the principal active metabolite of vitamin A. However, the discovery and characterization of 3,4-didehydroretinoic acid (ddRA) have unveiled a more intricate picture of retinoid signaling.[4][5] ddRA, an analogue of atRA with an additional double bond in its β-ionone ring, is not merely a metabolic byproduct but a potent signaling molecule in its own right, exhibiting a unique mechanistic profile.[6] This guide will illuminate the distinct mechanism of action of ddRA, providing a comprehensive resource for researchers investigating retinoid biology and its therapeutic potential.

Biosynthesis and Metabolic Fortitude of ddRA

The journey of ddRA begins with the uptake of retinol (vitamin A1) into the cell. In specific tissues, such as the skin, retinol can be converted to 3,4-didehydroretinol (vitamin A2) by the enzyme cytochrome P450 27C1 (CYP27C1).[7][8] This conversion is a key step, as it channels the metabolic pathway towards the synthesis of ddRA.[8] Subsequent oxidation of 3,4-didehydroretinol to 3,4-didehydroretinaldehyde, and then to 3,4-didehydroretinoic acid, is carried out by the same enzymatic machinery responsible for atRA synthesis, namely alcohol and aldehyde dehydrogenases.[2][3][9]

A pivotal characteristic of ddRA is its enhanced metabolic stability compared to atRA.[7] While atRA is readily catabolized by cytochrome P450 enzymes, particularly the CYP26 family, ddRA demonstrates significant resistance to this oxidative degradation.[7] This metabolic resilience suggests that ddRA may have a longer biological half-life in certain cellular contexts, allowing for sustained signaling activity. The 3,4-desaturation of the β-ionone ring appears to be an irreversible process, further underscoring the commitment to a distinct "vitamin A2" signaling pathway.[7]

The Core Mechanism: A Nuanced Interaction with Nuclear Receptors

The biological effects of ddRA, like other retinoids, are primarily mediated through its function as a ligand for two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[2][10][11] These receptors act as ligand-inducible transcription factors that, upon binding to ddRA, regulate the expression of a vast array of target genes.[12]

Binding Affinities: A Tale of Two Receptors

ddRA exhibits a binding affinity for the three RAR isotypes (α, β, and γ) that is comparable to that of atRA.[10][13] However, the key distinction in its receptor interaction profile lies with the RXRs. Studies have shown that all-trans-ddRA has a higher affinity for RXRα than atRA.[10] Furthermore, the 9-cis isomer of ddRA is an effective ligand for RXRs, a property it shares with 9-cis-retinoic acid.[14][15] This enhanced interaction with RXRs is a cornerstone of ddRA's unique mechanism of action.

Transcriptional Activation: The Power of the Heterodimer

Upon ligand binding, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[7][16] This binding event, coupled with the recruitment of coactivator proteins, initiates the transcription of these genes.[17][18]

While ddRA and atRA can activate RAR-mediated transcription to a similar extent, ddRA demonstrates a significantly greater potency in activating transcription through RXRα homodimers and, crucially, through RAR/RXR heterodimers.[10] This heightened activation of the heterodimeric complex suggests that ddRA can elicit a more robust transcriptional response for genes regulated by this receptor pairing.

Below is a diagram illustrating the signaling pathway of 3,4-didehydroretinoic acid.

Caption: Signaling pathway of 3,4-didehydroretinoic acid (ddRA).

Physiological Significance: Where ddRA Makes a Difference

The distinct molecular mechanism of ddRA translates into significant physiological roles, particularly in tissues where it is endogenously present.

-

Skin and Epithelial Differentiation: Human skin is a primary site of ddRA synthesis and activity.[8][19] It is believed to play a crucial role in the regulation of keratinocyte proliferation and differentiation, contributing to the overall homeostasis of the epidermis.[11] Its metabolic stability may be particularly advantageous in the skin, an organ constantly exposed to environmental stressors.[7]

-

Embryonic Development: ddRA has been identified as a key morphogen during embryonic development, particularly in avian species.[4][13] It plays a critical role in limb bud patterning and neuronal development, demonstrating that the "vitamin A2" pathway is essential for proper morphogenesis in some vertebrates.[13][20] While its role in mammalian development is less defined, the conservation of the enzymatic machinery for its synthesis and its potent interaction with nuclear receptors suggest a likely, albeit perhaps more context-specific, function.

-

Vision and Eye Development: The retina is another site of active retinoid metabolism. While the canonical visual cycle relies on retinol and retinal, the presence and activity of ddRA and its precursors in ocular tissues suggest a role in eye development and potentially in visual function.[17]

Quantitative Data Summary

The following table summarizes the comparative binding affinities of all-trans-ddRA and atRA for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

| Ligand | Receptor Subtype | Binding Affinity (IC50 / Kd) | Reference |

| 3,4-Didehydroretinoic Acid (ddRA) | RARα, β, γ | Similar to atRA | [10] |

| RXRα | Higher than atRA | [10] | |

| All-Trans-Retinoic Acid (atRA) | RARα, β, γ | High Affinity (~0.2-0.7 nM) | [14] |

| RXRα | Lower Affinity than ddRA | [10] |

Experimental Protocols for Mechanistic Studies

To rigorously investigate the mechanism of action of ddRA, a combination of biochemical and cell-based assays is essential. Below are detailed, exemplary protocols for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of ddRA for RARs and RXRs.

Objective: To determine the inhibitory constant (Ki) of ddRA for a specific retinoid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Preparation:

-

Express the ligand-binding domain (LBD) of the human RAR or RXR isotype of interest (e.g., RARα, RXRβ) in a suitable expression system (e.g., E. coli or insect cells).

-

Purify the recombinant receptor protein using affinity chromatography.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare a series of dilutions of unlabeled ddRA and a known high-affinity ligand (e.g., atRA for RARs, 9-cis-RA for RXRs) in a suitable assay buffer.

-

In a 96-well plate, combine the purified receptor, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]atRA or [³H]9-cis-RA), and varying concentrations of unlabeled ddRA or the reference ligand.

-

Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled reference ligand).

-

-

Incubation and Separation:

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours).

-

Separate the receptor-bound from free radioligand using a method such as filtration through a glass fiber filter mat or dextran-coated charcoal precipitation.

-

-

Detection and Data Analysis:

-

Quantify the amount of bound radioligand in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of ddRA that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Self-Validation: The inclusion of a known reference ligand allows for the validation of the assay's performance. The obtained Ki for the reference ligand should be consistent with previously published values. The assay should also demonstrate saturable and specific binding.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of ddRA to activate transcription through a specific nuclear receptor.

Objective: To quantify the dose-dependent transcriptional activation of a reporter gene by ddRA mediated through a specific RAR/RXR pathway.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) that has low endogenous retinoid receptor activity.

-

Co-transfect the cells with three plasmids:

-

An expression vector for the full-length RAR or RXR of interest.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with one or more RAREs.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under the control of a constitutive promoter, to normalize for transfection efficiency.

-

-

-

Ligand Treatment:

-

After transfection (typically 24 hours), treat the cells with a range of concentrations of ddRA, atRA (as a positive control), and vehicle (e.g., DMSO) as a negative control.

-

-

Cell Lysis and Luciferase Assay:

-

After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer and a suitable luciferase assay reagent.

-

Measure the activity of the control reporter to normalize the data.

-

-

Data Analysis:

-

Calculate the relative luciferase activity for each treatment condition by dividing the firefly luciferase activity by the control reporter activity.

-

Express the results as "fold activation" relative to the vehicle control.

-

Plot the fold activation as a function of the logarithm of the ligand concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of ddRA that produces 50% of the maximal response).

-

Self-Validation: The inclusion of a well-characterized agonist like atRA provides a positive control and a benchmark for comparing the potency of ddRA. The assay should demonstrate a clear dose-dependent increase in reporter gene activity in the presence of the retinoid and the specific receptor.

Below is a diagram illustrating the workflow for the Luciferase Reporter Gene Assay.

Caption: Workflow for a luciferase reporter gene assay to assess ddRA activity.

Conclusion

3,4-Didehydroretinoic acid is a critical player in retinoid signaling, with a mechanism of action that is both overlapping with and distinct from that of all-trans-retinoic acid. Its enhanced metabolic stability and preferential activation of RXR-containing receptor complexes provide a unique signaling profile that is essential for specific physiological processes. A thorough understanding of the molecular intricacies of ddRA action, facilitated by the robust experimental approaches outlined in this guide, is paramount for advancing our knowledge of retinoid biology and for the development of novel therapeutic strategies targeting the retinoid signaling pathway.

References

-

Kurlandsky, S. B., Xiao, J. H., Duell, E. A., Voorhees, J. J., & Fisher, G. J. (1994). Biological activity of all-trans-retinoic acid and 3,4-didehydro-all-trans-retinoic acid in human keratinocytes is not mediated by cellular retinoic acid-binding protein-II. Journal of Biological Chemistry, 269(52), 32821-32827. [Link]

-

Bailey, S. M., & Rando, R. R. (2007). 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. Biochemistry, 46(48), 13849-13856. [Link]

-

Torma, H., & Vahlquist, A. (1994). Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties. Archives of Biochemistry and Biophysics, 313(1), 127-132. [Link]

-

Torma, H., & Vahlquist, A. (1990). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1047(2), 191-196. [Link]

-

Thaller, C., & Eichele, G. (1990). Isolation of 3,4-didehydroretinoic acid, a novel morphogenetic signal in the chick wing bud. Nature, 345(6278), 815-819. [Link]

-

Napoli, J. L. (1996). Retinoic acid biosynthesis and metabolism. FASEB Journal, 10(9), 993-1001. [Link]

-

Wagner, M., Han, B., & Jessell, T. M. (1992). All-trans 3,4-didehydroretinoic acid equals all-trans retinoic acid in support of chick neuronal development. Development, 116(1), 55-64. [Link]

-

McCaffery, P., Lee, M. O., Wagner, M. A., Sladek, N. E., & Dräger, U. C. (1992). Retinoids, eye development, and maturation of visual function. Developmental Biology, 154(2), 386-398. [Link]

-

Allenby, G., Bocquel, M. T., Saunders, M., Kazmer, S., Speck, J., Rosenberger, M., ... & Levin, A. A. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 90(1), 30-34. [Link]

-

Genome Context. (n.d.). all-trans-3,4-Didehydro retinoic acid. Retrieved January 14, 2026, from [Link]

-

Niederreither, K., Subbarayan, V., Dollé, P., & Chambon, P. (1999). Embryonic retinoic acid synthesis is essential for early mouse post-implantation development. Nature Genetics, 21(4), 444-448. [Link]

-

Duester, G. (2008). Keeping an eye on retinoic acid signaling during eye development. Chemico-Biological Interactions, 178(1-3), 178-181. [Link]

-

Moise, A. R. (2013). Researcher suggests enzyme crucial to embryonic development. KU News. [Link]

-

Cvekl, A., & Wang, W. L. (2009). Retinoic acid signaling in mammalian eye development. Experimental Eye Research, 89(5), 651-662. [Link]

-

Zile, M. H. (2000). Retinoids in Embryonal Development. Physiological Reviews, 80(3), 1169-1212. [Link]

-

De Luca, L. M. (1991). Retinoids and their receptors in differentiation, embryogenesis, and neoplasia. FASEB Journal, 5(14), 2924-2933. [Link]

-

Duester, G. (2022). Towards a Better Vision of Retinoic Acid Signaling during Eye Development. International Journal of Molecular Sciences, 23(3), 1184. [Link]

-

Duester, G. (2022). Towards a Better Vision of Retinoic Acid Signaling during Eye Development. PubMed. [Link]

-

Allenby, G., Bocquel, M. T., Saunders, M., Kazmer, S., Speck, J., Rosenberger, M., ... & Levin, A. A. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. PMC. [Link]

-

Rochette-Egly, C., & Germain, P. (2009). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators. Nuclear Receptor Signaling, 7, nrs.07001. [Link]

-

Harris, D. R., & He, Y. (2012). The Stable, Functional Core of DdrA from Deinococcus radiodurans R1 Does Not Restore Radioresistance In Vivo. Journal of Bacteriology, 194(12), 3129-3137. [Link]

-

Slade, D., & Radman, M. (2011). DdrA, DdrD, and PprA: Components of UV and Mitomycin C Resistance in Deinococcus radiodurans R1. PLoS ONE, 6(3), e17721. [Link]

-

Bour, G., & Wurtz, J. M. (2014). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators. PMC. [Link]

-

Singh, M., & Singh, P. (2022). Therapeutic insights elaborating the potential of retinoids in Alzheimer's disease. Frontiers in Pharmacology, 13, 991321. [Link]

-

ResearchGate. (n.d.). DdrA Functions in a RecA-Independent DNA Repair Process Representative.... Retrieved January 14, 2026, from [Link]

-

Thenot, S., Rorde, E., & Pen-traud, M. (2003). Retinoic acid metabolism and mechanism of action: a review. Current Drug Metabolism, 4(1), 1-10. [Link]

-

Wang, H., & Zhou, P. K. (2020). DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer. Signal Transduction and Targeted Therapy, 5(1), 64. [Link]

-